N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-2,4,6-trimethylbenzenesulfonamide is a complex organic compound characterized by its unique triazolopyrimidine and benzenesulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-2,4,6-trimethylbenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the propyl chain and the benzenesulfonamide group. Common reagents used in these reactions include alkyl halides, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-2,4,6-trimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions result in the formation of new sulfonamide derivatives.
Scientific Research Applications
N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-2,4,6-trimethylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide
- (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-{5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}propyl)prop-2-enamide
Uniqueness
N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-2,4,6-trimethylbenzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its triazolopyrimidine core and benzenesulfonamide group contribute to its versatility and potential for various applications.
Properties
Molecular Formula |
C19H25N5O2S |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-[3-(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C19H25N5O2S/c1-12-9-13(2)18(14(3)10-12)27(25,26)20-8-6-7-17-22-23-19-21-15(4)11-16(5)24(17)19/h9-11,20H,6-8H2,1-5H3 |
InChI Key |
FFKISUFYHXAQHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCCC2=NN=C3N2C(=CC(=N3)C)C)C |
Origin of Product |
United States |
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